Sodium tartrate

Descripción general

Descripción

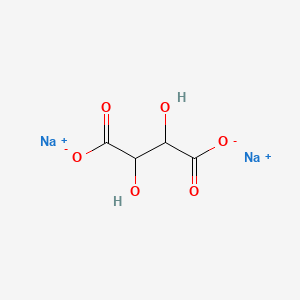

Sodium tartrate, also known as disodium (2R,3R)-2,3-dihydroxybutanedioate, is a white crystalline salt with the chemical formula C4H4Na2O6. It is commonly used as an emulsifier and a binding agent in food products such as jellies, margarine, and sausage casings. As a food additive, it is known by the E number E335 . This compound is also a common primary standard for Karl Fischer titration, a technique used to determine water content in various substances .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium tartrate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction is as follows:

C4H6O6+2NaOH→C4H4Na2O6+2H2O

This reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of wine manufacturing. The tartaric acid present in grape juice is neutralized with sodium carbonate to form this compound .

Análisis De Reacciones Químicas

Types of Reactions: Sodium tartrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tartaric acid.

Reduction: It can be reduced to form dihydroxybutanedioic acid.

Substitution: this compound can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions with metal salts like copper sulfate can lead to the formation of metal tartrate complexes.

Major Products:

Oxidation: Tartaric acid.

Reduction: Dihydroxybutanedioic acid.

Substitution: Metal tartrate complexes.

Aplicaciones Científicas De Investigación

Food Science Applications

1.1 Enhancing Gel Quality in Seafood Products

Recent research has demonstrated that sodium tartrate significantly improves the quality of squid surimi gel. In a study conducted by Lv et al. (2022), the addition of this compound at 2.5% concentration led to a notable increase in gel strength and texture compared to other treatments. The study reported improvements in water-holding capacity and color, indicating that this compound contributes positively to the physical properties of seafood products. Specifically, the gel strength was enhanced by up to 58.1% when this compound was used, showcasing its potential as a food additive for improving product quality in the seafood industry .

1.2 Anti-Caking Agent in Salt Products

This compound is also utilized in food processing as part of a complexation product with iron(III) chloride, proposed for use as an anti-caking agent in salt and its substitutes. The European Food Safety Authority (EFSA) assessed this application and concluded that the product could be safely used at specified levels without posing health risks to consumers .

Pharmaceutical Applications

2.1 Role in Drug Formulation

This compound plays a significant role in pharmaceutical formulations, particularly as a buffering agent due to its ability to stabilize pH levels. Its inclusion can enhance the solubility and bioavailability of certain drugs, making it an essential component in various medicinal preparations.

2.2 Biomarker for Dietary Assessment

A study highlighted the potential of urinary tartaric acid (derived from this compound) as a biomarker for assessing moderate wine consumption. This research indicates that this compound can be utilized in dietary studies to evaluate wine intake among individuals, providing insights into dietary habits and their health implications .

Analytical Chemistry Applications

3.1 Salting-Out Effects

In analytical chemistry, this compound has been studied for its salting-out effects during extraction processes. It influences the partitioning of compounds during liquid-liquid extraction, which is crucial for isolating specific analytes from complex mixtures . This property is particularly valuable in biochemical assays and environmental monitoring.

Summary Table of Applications

Mecanismo De Acción

Sodium tartrate exerts its effects primarily through its ability to form complexes with metal ions. This property is utilized in various applications, such as in the Karl Fischer titration where it helps in the precise determination of water content. The tartrate ion acts as a ligand, forming stable complexes with metal ions, which can then be analyzed or used in further reactions .

Comparación Con Compuestos Similares

Potassium sodium tartrate (Rochelle salt): A double salt of tartaric acid with similar properties and uses, particularly in piezoelectric applications.

Monothis compound: Another salt of tartaric acid, used in similar applications but with different solubility and stability properties.

Uniqueness: this compound is unique in its ability to act as a primary standard for Karl Fischer titration due to its precise water content. This makes it highly valuable in analytical chemistry for accurate water determination .

Actividad Biológica

Sodium tartrate, a sodium salt of tartaric acid, is known for its diverse biological activities and applications in various fields, including medicine, food science, and materials engineering. This article explores the biological activity of this compound, focusing on its pharmacokinetics, potential therapeutic effects, and its role in biomaterials.

Pharmacokinetics and Metabolism

This compound exhibits unique pharmacokinetic properties that influence its biological activity. Studies indicate that after oral administration, only about 12% of the dose is excreted in urine, suggesting limited systemic availability due to passive absorption in the gastrointestinal tract. In contrast, intravenous administration results in approximately 66% urinary excretion, highlighting a significant difference in bioavailability between the two routes of administration .

Table 1: Pharmacokinetic Data of this compound

| Administration Route | Urinary Excretion (%) | Notes |

|---|---|---|

| Oral | 12% | Limited systemic availability |

| Intravenous | 66% | Higher bioavailability |

The metabolism of this compound involves fermentation by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs), which can be absorbed in the colon. This fermentation process varies between different stereoisomers of tartaric acid, with l(+)-tartrate being metabolized more rapidly than d(−)-tartrate .

Antibacterial Activity

Recent research has highlighted the antibacterial properties of this compound when used as an electrolyte in anodized titanium niobium tin (TiNbSn) alloys. The anodized surfaces demonstrated robust antibacterial activity against various pathogenic bacteria. The presence of this compound was found to enhance the photocatalytic activity of titanium dioxide (TiO₂) under UV irradiation, contributing to its antibacterial effects .

Case Study: Antibacterial Efficacy

A study investigated the efficacy of anodized TiNbSn alloys with this compound electrolyte against common pathogens. The results indicated that these alloys exhibited significant antibacterial properties without notable differences when hydrogen peroxide was included in the process. This suggests that this compound may play a crucial role in enhancing the biocompatibility and functionality of biomedical materials .

Toxicity and Safety

Despite its beneficial properties, this compound can have adverse effects at high doses. Clinical observations noted that daily doses around 10 g could lead to nausea and abdominal cramps in sensitive individuals. However, these effects were rare and primarily observed in patients with pre-existing health conditions . Long-term studies have not indicated significant carcinogenic risks associated with this compound at typical exposure levels .

Table 2: Adverse Effects of this compound

| Dose (g/day) | Reported Effects | Population Affected |

|---|---|---|

| 10 | Nausea, vomiting, abdominal cramps | Patients with health problems |

| >3,100 | No carcinogenicity observed | Rats |

Applications in Food Science

This compound is also utilized as a food additive (E335), where it serves as a stabilizer and emulsifier. Its role in food processing has been examined through nanotechnology applications aimed at controlling food additives' biochemical mechanisms . The compound's ability to complex with minerals enhances its functionality as an anti-caking agent .

Propiedades

IUPAC Name |

disodium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHAJAZNSDZJO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O6 | |

| Record name | Sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 gram is insoluble in 3 ml of water. Insoluble in ethanol | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

51307-92-7, 868-18-8, 14475-11-7 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(R*,R*)]-tartaric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.